butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate
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Overview
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a chemical compound with the molecular weight of 124.14 . It is a solid substance stored at room temperature . This compound is a part of a larger group of compounds that are inhibitors of PDE4 isozymes, especially with a binding affinity for the PDE4B isoform .
Synthesis Analysis
The synthesis of these types of compounds is often directed towards the inhibition of PDE4B . The synthesis process is usually based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The IUPAC name for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is given and its InChI code is 1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2 .Physical and Chemical Properties Analysis
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has a boiling point of 241.3±9.0 C at 760 mmHg . It is a solid substance stored at room temperature .Scientific Research Applications
Reactivity and Synthesis
Research on related pyrazolo and triazine derivatives demonstrates extensive synthetic methodologies for creating biologically active compounds. For instance, Mironovich and Shcherbinin (2015) detailed the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives, showcasing the reactivity of these compounds under various conditions to form substances with potential pharmacological actions (Mironovich & Shcherbinin, 2015).
Antibacterial and Antifungal Activities
A study by Hassan (2013) on pyrazoline and pyrazole derivatives, including their synthesis from α,β-unsaturated ketones, reported significant antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer and Antioxidant Properties
Compounds synthesized from N-acyl imidates and heterocyclic amines, leading to the formation of various triazine derivatives, were tested for their anticancer activity against different cancer cell lines and exhibited antioxidant capacities. These findings suggest a promising avenue for the development of new anticancer and antioxidant therapies (Bekircan et al., 2005).
Antiviral Activity
The novel synthesis route of benzamide-based 5-aminopyrazoles and their derivatives showed significant activities against bird flu influenza (H5N1), highlighting the potential of these compounds in antiviral drug development (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The primary target of butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate is the PDE4B isozyme . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in a variety of cellular processes .
Mode of Action
This compound acts as an inhibitor of the PDE4B isozyme . By inhibiting this enzyme, the compound prevents the breakdown of cAMP, leading to increased intracellular levels of this secondary messenger . This can result in a variety of changes within the cell, depending on the specific cellular context.
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. One of the most significant is the cAMP-dependent pathway , where cAMP acts as a secondary messenger to activate protein kinase A (PKA). PKA then phosphorylates a number of other proteins, leading to changes in cell function .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context. By increasing camp levels and affecting the camp-dependent pathway, it can influence a variety of cellular processes, including cell growth, differentiation, and inflammatory responses .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-3-10-25-18(23)13-5-7-14(8-6-13)19-17(22)15-12-16-21(20-15)9-4-11-24-16/h5-8,12H,2-4,9-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWAZBCZYUZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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